1H-Benzotriazole-4-sulfonic acid

Catalog No.
S3310317
CAS No.
26725-50-8
M.F
C6H5N3O3S
M. Wt
199.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Benzotriazole-4-sulfonic acid

CAS Number

26725-50-8

Product Name

1H-Benzotriazole-4-sulfonic acid

IUPAC Name

2H-benzotriazole-4-sulfonic acid

Molecular Formula

C6H5N3O3S

Molecular Weight

199.19 g/mol

InChI

InChI=1S/C6H5N3O3S/c10-13(11,12)5-3-1-2-4-6(5)8-9-7-4/h1-3H,(H,7,8,9)(H,10,11,12)

InChI Key

WVKWKEWFTVEVCF-UHFFFAOYSA-N

SMILES

C1=CC2=NNN=C2C(=C1)S(=O)(=O)O

Canonical SMILES

C1=CC2=NNN=C2C(=C1)S(=O)(=O)O

The exact mass of the compound 1H-Benzotriazole-4-sulfonic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1H-Benzotriazole-4-sulfonic acid (CAS 26725-50-8) is a highly water-soluble, functionalized triazole derivative primarily utilized as a high-performance corrosion inhibitor and regioselective synthetic precursor . Unlike standard unsubstituted benzotriazoles, the presence of the strongly acidic sulfonate group at the 4-position fundamentally alters its solubility profile and electronic properties, enabling its use as an anionic guest in smart nanocontainers for self-healing coatings [1]. Commercially, it is procured for advanced anti-corrosion applications, specifically for protecting aerospace aluminum alloys (e.g., AA2024-T3), as well as serving as an essential intermediate for synthesizing 4-hydroxy-1H-benzotriazole via alkali fusion .

Substituting 1H-Benzotriazole-4-sulfonic acid with generic 1H-benzotriazole (BTA) critically compromises formulation stability and loading efficiency in advanced smart coating applications [1]. Standard BTA lacks an anionic anchoring group, making it incapable of efficient electrostatic intercalation into cationic hosts like layered double hydroxides (LDHs) or cerium molybdate nanocontainers without premature leakage [2]. Furthermore, the low aqueous solubility of generic BTA often necessitates the use of hazardous organic co-solvents during sol-gel coating preparation, introducing regulatory and safety compliance risks in industrial scale-up [3]. The 4-sulfonate group is therefore not merely a structural variation; it is a functional requirement for high-capacity nanocontainer loading and environmentally compliant, water-based processing.

Quantifiably Higher Loading Capacity in Smart Nanocontainers

When formulating self-healing anticorrosion coatings, the loading capacity of the inhibitor directly dictates the lifespan of the protective matrix. Research demonstrates that 1H-Benzotriazole-4-sulfonic acid achieves a 16.43% w/w loading in cerium molybdate nanocontainers, compared to only 5.22% w/w for the benchmark inhibitor 8-hydroxyquinoline (8-HQ) [1]. This equates to approximately 2.35 × 10^6 molecules of the sulfonated benzotriazole per nanocontainer, more than double the molecular payload of 8-HQ [1].

Evidence DimensionInhibitor loading capacity (w/w %) in cerium molybdate nanospheres
Target Compound Data16.43% w/w (approx. 2.35 × 10^6 molecules per nanocontainer)
Comparator Or Baseline8-Hydroxyquinoline (8-HQ) baseline (5.22% w/w; 1.07 × 10^6 molecules)
Quantified Difference>3-fold higher mass loading capacity and >2-fold higher molecular loading for the sulfonated benzotriazole
ConditionsPolystyrene-templated cerium molybdate nanocontainers synthesized via sol-gel method

Higher loading efficiency directly translates to longer-lasting self-healing properties and extended corrosion protection in aerospace coatings, reducing the required volume of nanocontainers per formulation.

Aqueous Processability and Elimination of Hazardous Solvents

Industrial scale-up of sol-gel corrosion barrier coatings is frequently hindered by the poor water solubility of standard triazoles, which forces the use of toxic volatile organic compounds (VOCs) like methanol [1]. The incorporation of the strongly polar 4-sulfonic acid group shifts the compound into a highly water-soluble regime, allowing for seamless integration into 100% aqueous sol-gel systems . This eliminates the occupational hazards and flammability risks associated with methanol-based dissolution of generic 1H-benzotriazole.

Evidence DimensionAqueous solubility and solvent requirement for sol-gel integration
Target Compound DataHighly soluble in water, enabling 100% aqueous sol-gel coating formulations
Comparator Or BaselineStandard 1H-Benzotriazole (BTA), which has limited water solubility (~20 g/L) and requires methanol/ethanol co-solvents
Quantified DifferenceEliminates the need for volatile organic compounds (VOCs) like methanol in the primary dissolution phase
ConditionsPreparation of hybrid inorganic-organic sol-gel matrices for metal protection

Procuring the sulfonated derivative allows manufacturers to transition to water-based, VOC-compliant coating processes, mitigating flammability risks and occupational exposure hazards.

Exclusive Precursor Viability for Regioselective Synthesis

For the industrial production of 4-hydroxy-1H-benzotriazole, generic benzotriazole or 5-sulfonated isomers cannot be used due to incorrect regiochemistry. 1H-Benzotriazole-4-sulfonic acid serves as the exclusive, structurally mandatory precursor, undergoing direct conversion via strong alkali hydrolysis and fusion to yield the target 4-hydroxy derivative . Attempting to substitute this with other isomers results in complete synthetic failure for this specific downstream product.

Evidence DimensionSynthetic route viability for 4-hydroxy-1H-benzotriazole
Target Compound DataDirect conversion via strong alkali hydrolysis/fusion
Comparator Or BaselineUnsubstituted 1H-Benzotriazole or 5-sulfonic acid isomers
Quantified DifferenceThe 4-sulfonic acid isomer provides the exact regiochemistry required to yield the 4-hydroxy derivative, unachievable by generic BTA
ConditionsIndustrial alkali fusion / hydrolysis reaction conditions

For chemical manufacturers synthesizing specific 4-substituted benzotriazole derivatives, procuring the exact 4-sulfonic acid isomer is an absolute structural prerequisite, not an optional optimization.

Enhanced Intercalation in Anionic Exchange Nanocarriers

In the design of microencapsulated protective polymer coatings, the active agent must remain securely trapped until a corrosion event triggers release. The deprotonated sulfonate anion of 1H-Benzotriazole-4-sulfonic acid enables robust electrostatic ion-exchange into positively charged host matrices [1]. In contrast, neutral 1H-benzotriazole relies on weak physical adsorption, which is prone to premature leakage unless complexed with transition metals, making the sulfonated form vastly superior for controlled-release architectures [1].

Evidence DimensionIntercalation mechanism into cationic nanocarriers (e.g., LDHs)
Target Compound DataStable electrostatic anchoring via the deprotonated sulfonate anion
Comparator Or BaselineNeutral 1H-Benzotriazole (BTA)
Quantified DifferenceSulfonated derivatives achieve direct ion-exchange intercalation, whereas neutral BTA suffers from rapid leaching without secondary complexation
ConditionsLoading of corrosion inhibitors into halloysite or LDH nanocontainers for active protective coatings

Procuring the sulfonated form ensures that the active inhibitor remains securely encapsulated within the smart coating until triggered by corrosive degradation, preventing premature coating failure.

Self-Healing Aerospace Coatings

Formulation of smart, anti-corrosive sol-gel coatings for aluminum alloys (e.g., AA2024-T3) where the compound is loaded into cerium molybdate nanocontainers for pH-triggered release, leveraging its 16.43% w/w loading capacity [1].

Water-Based Metalworking Fluids and Sol-Gel Coatings

Utilization as a highly water-soluble copper and aluminum corrosion inhibitor in aqueous industrial systems where the use of volatile organic solvents (like methanol) must be strictly avoided for EHS compliance [2].

Regioselective Chemical Synthesis

Procurement as an essential, regioselective starting material for the industrial synthesis of 4-hydroxy-1H-benzotriazole via strong alkali fusion .

Controlled-Release Anionic Nanocarriers

Integration into positively charged host matrices (such as layered double hydroxides) where the sulfonate group acts as a critical electrostatic anchor to prevent premature inhibitor leakage[3].

XLogP3

-0.2

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (90.48%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

1H-Benzotriazole-7-sulfonic acid

Dates

Last modified: 08-19-2023

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